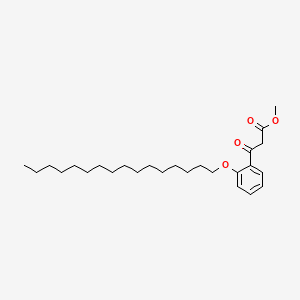
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by the presence of a hexadecyloxy group attached to a phenyl ring, which is further connected to a 3-oxopropionate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(o-(hexadecyloxy)phenyl)-3-oxopropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-(o-(hexadecyloxy)phenyl)-3-oxopropionic acid and methanol.
Reduction: 3-(o-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of ester hydrolysis and other biochemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with various molecular targets, depending on the specific reaction or application. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(o-(dodecyloxy)phenyl)-3-oxopropionate: Similar structure but with a shorter alkyl chain.
Methyl 3-(o-(octadecyloxy)phenyl)-3-oxopropionate: Similar structure but with a longer alkyl chain.
Uniqueness
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it particularly useful in applications where these properties are critical.
Eigenschaften
CAS-Nummer |
55017-92-0 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
methyl 3-(2-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-25-20-17-16-19-23(25)24(27)22-26(28)29-2/h16-17,19-20H,3-15,18,21-22H2,1-2H3 |
InChI-Schlüssel |
IPJRKWPQYPZWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


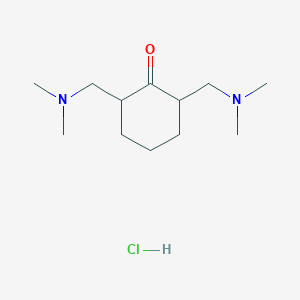
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963156.png)
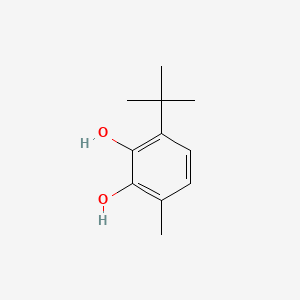

![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
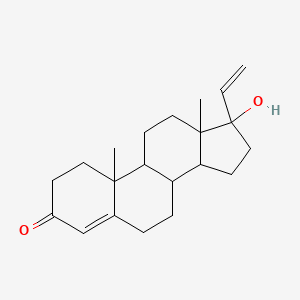

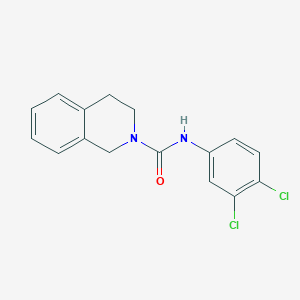

![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)

